4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide typically involves multiple steps. One common method includes the nucleophilic substitution of chlorine atoms in cyanuric chloride with amino groups. This process can be optimized to achieve high yields and purity using semi-preparative RP-C18 liquid chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrases, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of 4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt the metabolic processes of cancer cells and bacteria, leading to their death. The molecular targets include carbonic anhydrase IX, which is often overexpressed in tumor cells .
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamides and their derivatives, such as:
- 4-Amino-N-(4-sulfamoylbenzyl)benzenesulfonamide
- 4-[(4-oxo-4,5-Dihydrothiazol-2-yl)amino]benzenesulfonamide These compounds share similar structural features but may differ in their specific biological activities and enzyme selectivity. The uniqueness of 4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide lies in its specific inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
21268-02-0 |
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Molecular Formula |
C19H19N7O4S2 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-[[[9-[(4-sulfamoylphenyl)methyl]purin-6-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H19N7O4S2/c20-31(27,28)15-5-1-13(2-6-15)9-22-18-17-19(24-11-23-18)26(12-25-17)10-14-3-7-16(8-4-14)32(21,29)30/h1-8,11-12H,9-10H2,(H2,20,27,28)(H2,21,29,30)(H,22,23,24) |
InChI Key |
NWRGFUOYPBTKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)CC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
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